4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde
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Overview
Description
4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C10H9BrO5. It is a derivative of benzodioxole, featuring bromine and methoxy substituents. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. For instance, a solution of 1,3-benzodioxole-5-carboxaldehyde can be subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-carboxylic acid.
Reduction: 4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde
- 4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
Uniqueness
4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methoxy groups influence its solubility and interaction with biological targets .
Properties
Molecular Formula |
C10H9BrO5 |
---|---|
Molecular Weight |
289.08 g/mol |
IUPAC Name |
4-bromo-6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C10H9BrO5/c1-13-7-5(3-12)6(11)8-10(9(7)14-2)16-4-15-8/h3H,4H2,1-2H3 |
InChI Key |
GTGQWINHDDDIIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1OC)OCO2)Br)C=O |
Origin of Product |
United States |
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